N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S.ClH/c1-16-4-2-5-20-21(16)25-23(31-20)27(10-3-9-26-11-8-24-15-26)22(28)17-6-7-18-19(14-17)30-13-12-29-18;/h2,4-8,11,14-15H,3,9-10,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSQZKNSLHOGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its cytotoxicity and enzyme inhibition properties.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including an imidazole ring and a benzo[d]thiazole moiety. The molecular formula is , with a molecular weight of 372.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole and thiazole rings. The synthetic pathway generally follows these steps:
- Formation of the Imidazole Ring : Starting from appropriate precursors, the imidazole moiety is synthesized using methods such as cyclization reactions.
- Thiazole Formation : The thiazole component is introduced through condensation reactions involving sulfur-containing compounds.
- Final Coupling : The complete structure is formed by coupling the imidazole and thiazole derivatives with the benzo[b][1,4]dioxine core.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Study on Human Cancer Cell Lines : In vitro tests showed that the compound exhibited significant cytotoxicity against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The IC50 values were reported to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating a moderate level of potency compared to standard chemotherapeutic agents .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- α-Glucosidase Inhibition : It was found to inhibit α-glucosidase activity, which is relevant in managing type 2 diabetes mellitus. The IC50 value for this inhibition was determined to be around 30 µM, suggesting a promising role in glucose metabolism regulation .
The proposed mechanism of action involves binding to the active sites of target enzymes or receptors due to the presence of polar functional groups in its structure. This binding can disrupt normal biochemical pathways, leading to apoptosis in cancer cells or altered glucose absorption in diabetic conditions.
Case Studies
- Cervical Cancer Study : A recent study demonstrated that treatment with this compound led to a reduction in cell viability by inducing apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol .
- Diabetes Management Research : Another investigation highlighted the compound's ability to lower postprandial blood glucose levels in diabetic models, supporting its potential use as an anti-diabetic agent .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Fluorine (C6) in vs. methyl (C4) in the target compound may influence steric and electronic interactions with target proteins.
- Chain Modifications: Dimethylamino groups (e.g., ) improve solubility but may reduce blood-brain barrier penetration compared to the imidazole-propyl chain in the target compound.
- Heterocyclic Diversity : Triazole-containing analogs () exhibit distinct binding profiles due to nitrogen-rich scaffolds.
Pharmacological and Physicochemical Properties
Research Findings :
- Fluorine Substitution: The 6-fluoro analog () showed 20% higher in vitro inhibitory activity against tyrosine kinases compared to non-fluorinated analogs, likely due to improved electron-withdrawing effects .
- Methoxy vs. Methyl : Methoxy groups (e.g., ) correlate with prolonged metabolic half-lives (t1/2 > 6 hours in rodent models) compared to methyl groups (t1/2 ~4 hours) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound's synthesis typically involves multi-step organic reactions, such as:
- Amide coupling : Reacting a benzo[b][1,4]dioxine-6-carboxylic acid derivative with an amine-containing intermediate (e.g., 3-(1H-imidazol-1-yl)propylamine) using coupling agents like EDCI/HOBt in anhydrous DMF .
- Thiazole formation : Cyclization of thiourea intermediates with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-methylbenzo[d]thiazol-2-yl moiety .
- Purification : Recrystallization from ethanol-water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .
- Optimization strategies :
- Vary reaction solvents (e.g., acetonitrile vs. DMF) to improve yield.
- Adjust stoichiometric ratios of reagents (e.g., 1.1–1.3 equivalents of alkylating agents) to minimize side products .
- Example reaction conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | EDCI, HOBt, DMF, RT, 12h | 75% | |
| Thiazole cyclization | K₂CO₃, DMF, 80°C, 6h | 68% |
Q. How is the compound characterized to confirm its structural integrity?
- Analytical methods :
- NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) to verify proton environments and carbon backbone .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 98% purity threshold) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 495.2) .
- Critical parameters :
- Compare experimental NMR shifts with computational predictions (e.g., ChemDraw) to resolve ambiguities in aromatic proton assignments .
Q. What safety precautions are recommended when handling this compound?
- Hazard mitigation :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent variation : Synthesize analogs with modified imidazole (e.g., 4-nitro vs. 4-methyl) or benzo[d]thiazole moieties to assess impact on target binding .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
Q. What analytical strategies resolve discrepancies in reported biological activity data across studies?
- Root-cause analysis :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehydrohalogenated derivatives) that may antagonize activity .
Q. What computational methods predict the compound’s binding affinity with target enzymes?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
